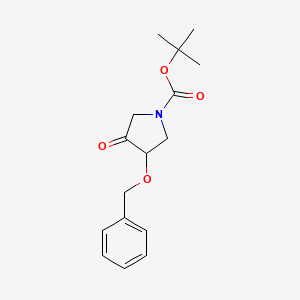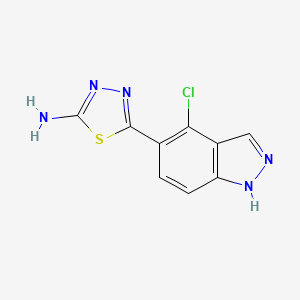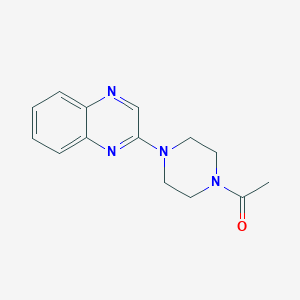
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, bromo, and propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by acetylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The acetyl and bromo groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The molecular pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-acetyl-5-chloro-6-propan-2-yl-1H-pyridin-2-one: Similar structure but with a chloro group instead of a bromo group.
3-acetyl-5-bromo-6-ethyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the propan-2-yl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-5(2)9-8(11)4-7(6(3)13)10(14)12-9/h4-5H,1-3H3,(H,12,14) |
Clé InChI |
SNRHTLZEYDVOLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C(=O)N1)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)





![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)
![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)

